REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][CH2:14][N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1)C>Cl>[N:15]1([CH2:14][CH2:13][O:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][C:4]([OH:20])=[O:3])[CH:19]=[CH:18][N:17]=[CH:16]1
|
Name
|
[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid ethyl ester
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=CC=C1)OCCN1C=NC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised from isopropylalcohol
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCOC1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |